molecular formula C11H11F2NO3 B1481870 6-((3,3-Difluorocyclobutyl)methoxy)nicotinic acid CAS No. 2097964-30-0

6-((3,3-Difluorocyclobutyl)methoxy)nicotinic acid

Cat. No. B1481870
CAS RN: 2097964-30-0
M. Wt: 243.21 g/mol
InChI Key: QMYIKBIBRUGKOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“6-((3,3-Difluorocyclobutyl)methoxy)nicotinic acid” is a chemical compound that is a derivative of nicotinic acid, also known as niacin or vitamin B3 . It has a difluorocyclobutyl group attached to the 6-position of the nicotinic acid molecule via a methoxy group .


Molecular Structure Analysis

The molecular structure of this compound would consist of a nicotinic acid moiety, which is a pyridine ring with a carboxylic acid group at the 3-position. Attached to the 6-position of this ring is a methoxy group linked to a 3,3-difluorocyclobutyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, stability, and reactivity would be influenced by the presence of the difluorocyclobutyl group and the methoxy group attached to the nicotinic acid moiety .

Scientific Research Applications

Herbicidal Activity

Research has demonstrated the synthesis and herbicidal activity of novel nicotinic acid derivatives. For instance, a series of N-(arylmethoxy)-2-chloronicotinamides were designed, synthesized, and some exhibited excellent herbicidal activity against certain weeds. These findings suggest the potential use of nicotinic acid derivatives in developing new herbicides for agriculture (Chen Yu et al., 2021).

Vasorelaxation and Antioxidation

Nicotinic acid derivatives have been studied for their effects on vasorelaxation and antioxidation. Thionicotinic acid analogs showed vasorelaxant activity and exhibited antioxidant properties in assays, indicating their therapeutic potential (Supaluk Prachayasittikul et al., 2010).

Inhibition of Carbonic Anhydrase III

6-Substituted nicotinic acid analogues have been identified as potent inhibitors of carbonic anhydrase III, a new pharmacological target for the management of dyslipidemia and cancer progression. This highlights the role of nicotinic acid derivatives in therapeutic applications (Haneen K. Mohammad et al., 2017).

Lipid Metabolism and Atherosclerosis

Studies on nicotinic acid and its receptors (PUMA-G/HM74) have shown that they mediate the lipid-lowering effects of nicotinic acid through anti-lipolytic actions in adipose tissue. This research supports the use of nicotinic acid derivatives in treating dyslipidemia and potentially in the prevention of atherosclerosis (S. Tunaru et al., 2003).

Industrial Applications

Nicotinic acid is also significant in industrial applications, particularly in its production for use in food, pharmaceutical, and biochemical industries. Innovative and ecological methods for producing nicotinic acid from commercially available raw materials highlight the ongoing research aimed at sustainable and efficient production processes (Dawid Lisicki et al., 2022).

properties

IUPAC Name

6-[(3,3-difluorocyclobutyl)methoxy]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F2NO3/c12-11(13)3-7(4-11)6-17-9-2-1-8(5-14-9)10(15)16/h1-2,5,7H,3-4,6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMYIKBIBRUGKOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(F)F)COC2=NC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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